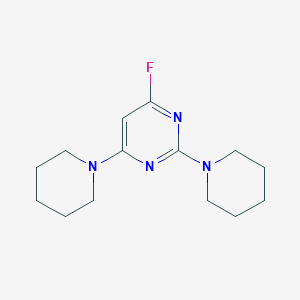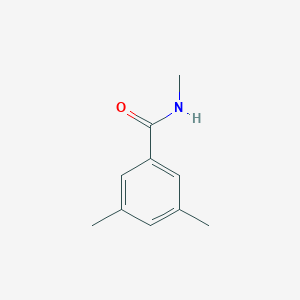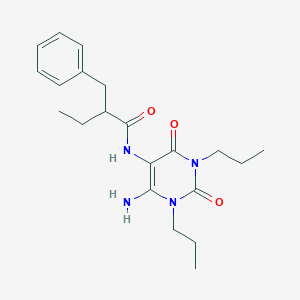
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular formula of C7H10O4 and a molecular weight of 158.15 g/mol. DMOC is widely used in the synthesis of various organic compounds due to its unique properties.
Wirkmechanismus
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde acts as a protecting group for aldehydes and ketones by forming a cyclic acetal. This cyclic acetal is stable under acidic conditions, which allows for selective reactions to occur at other functional groups in the molecule. The cyclic acetal can be removed under basic conditions, which regenerates the aldehyde or ketone.
Biochemical and Physiological Effects:
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is a versatile and widely used protecting group for aldehydes and ketones. It is easy to synthesize and purify, and it can be removed under mild conditions. However, (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has some limitations, such as its sensitivity to acidic and basic conditions, which can lead to unwanted side reactions. Additionally, (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can be difficult to remove from some organic molecules, which can lead to purification challenges.
Zukünftige Richtungen
There are several future directions for the use of (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in scientific research. One potential direction is the development of new and more efficient methods for (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde synthesis. Another direction is the exploration of new applications for (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the synthesis of complex organic molecules. Additionally, there is potential for the use of (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the development of new pharmaceuticals and agrochemicals.
Synthesemethoden
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can be synthesized through the condensation reaction of 2,5-dimethoxytetrahydrofuran with chloral hydrate in the presence of a strong acid catalyst. The reaction yields (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde as a product, which can be purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a protecting group for aldehydes and ketones, which allows for the selective synthesis of complex organic molecules. (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can also be used as a reagent in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Eigenschaften
CAS-Nummer |
159551-29-8 |
|---|---|
Produktname |
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7+/m0/s1 |
InChI-Schlüssel |
QMIGEDXMDGEZSR-LYFYHCNISA-N |
Isomerische SMILES |
CO[C@@H]1C[C@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Kanonische SMILES |
COC1CC(C(O1)OC)C=O |
Synonyme |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3beta,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



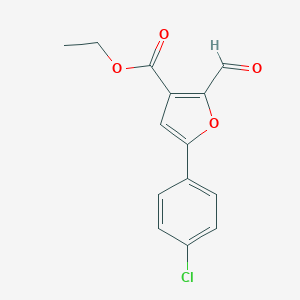

![Palladium(II)[1,3-bis(diphenylphosphino)propane]-bis(benzonitrile)-bis-tetrafluoroborate](/img/structure/B65318.png)
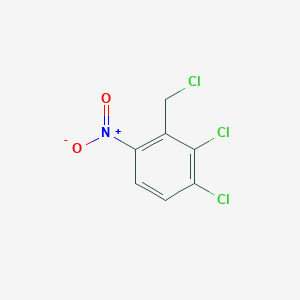
![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)

